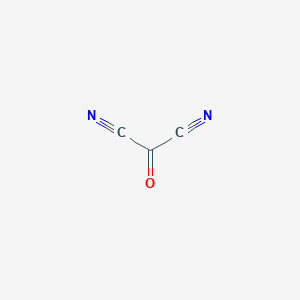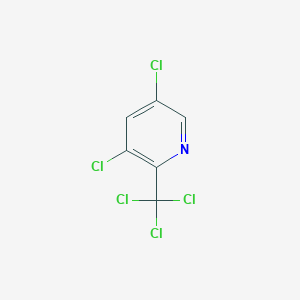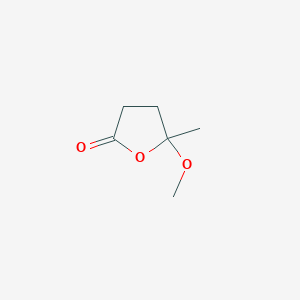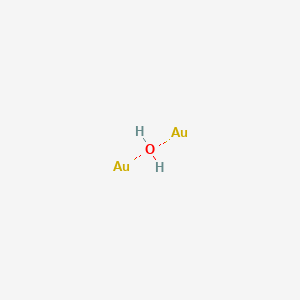
Gold oxide (Au2O)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gold oxide (Au2O) is a rare and highly reactive compound that has attracted significant interest in recent years due to its potential applications in various scientific fields. This compound has unique properties that make it an ideal candidate for use in a wide range of applications, including catalysis, nanotechnology, and biomedical research. In
Mecanismo De Acción
The mechanism of action of gold oxide is not well understood, but it is believed to involve the interaction of the compound with cellular components, including proteins and DNA. In cancer cells, gold oxide has been shown to induce cell death by disrupting the cell membrane and causing oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Gold oxide has a number of biochemical and physiological effects, including the induction of oxidative stress, the activation of immune cells, and the inhibition of cell proliferation. In cancer cells, gold oxide has been shown to induce apoptosis, or programmed cell death, which is a key mechanism for preventing the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using gold oxide in lab experiments is its unique properties, which make it an ideal candidate for a wide range of applications. However, the synthesis of gold oxide can be difficult and time-consuming, and the compound is highly reactive, which can make it difficult to handle in the lab.
Direcciones Futuras
There are a number of future directions for research on gold oxide, including the development of new synthesis methods, the exploration of its potential applications in catalysis and nanotechnology, and the further investigation of its potential applications in cancer treatment. Additionally, research is needed to better understand the mechanism of action of gold oxide and its effects on cellular components.
Métodos De Síntesis
The synthesis of gold oxide is a complex process that requires careful attention to detail. One of the most common methods for synthesizing gold oxide involves the oxidation of gold nanoparticles using hydrogen peroxide. This method involves the addition of hydrogen peroxide to a solution containing gold nanoparticles, which results in the formation of gold oxide. Other methods for synthesizing gold oxide include the thermal decomposition of gold salts and the reaction of gold nanoparticles with oxygen gas.
Aplicaciones Científicas De Investigación
Gold oxide has a wide range of applications in scientific research, including catalysis, nanotechnology, and biomedical research. In catalysis, gold oxide has been shown to be an effective catalyst for a variety of reactions, including the oxidation of alcohols and the reduction of nitro compounds. In nanotechnology, gold oxide nanoparticles have been used to create highly sensitive sensors for detecting a variety of substances, including glucose and DNA. In biomedical research, gold oxide has been shown to have potential applications in cancer treatment, as it has been shown to be effective at killing cancer cells.
Propiedades
Número CAS |
1303-57-7 |
|---|---|
Nombre del producto |
Gold oxide (Au2O) |
Fórmula molecular |
Au2H2O |
Peso molecular |
411.948 g/mol |
Nombre IUPAC |
gold;hydrate |
InChI |
InChI=1S/2Au.H2O/h;;1H2 |
Clave InChI |
UOJFGCWSQSLEGV-UHFFFAOYSA-N |
SMILES |
O.[Au].[Au] |
SMILES canónico |
O.[Au].[Au] |
Otros números CAS |
1303-57-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



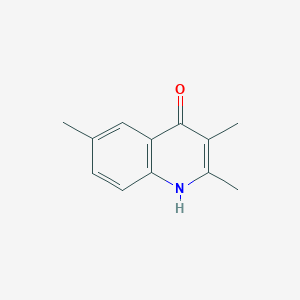
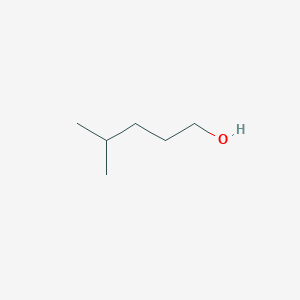
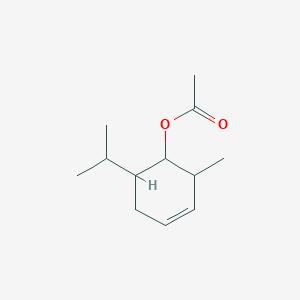
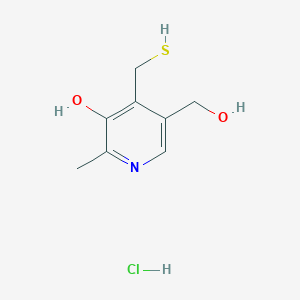
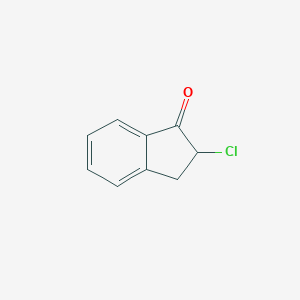
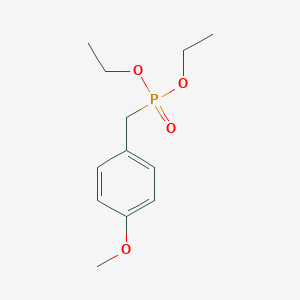
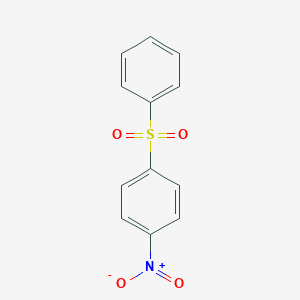
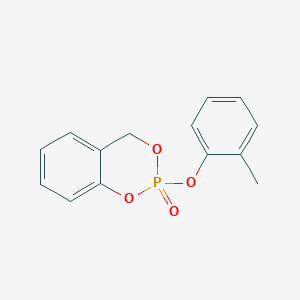
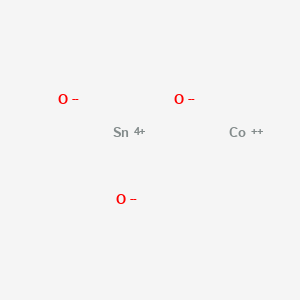
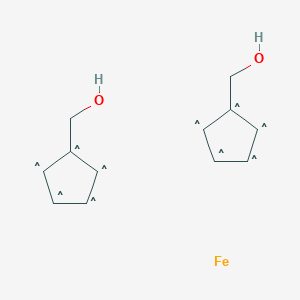
![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B72845.png)
